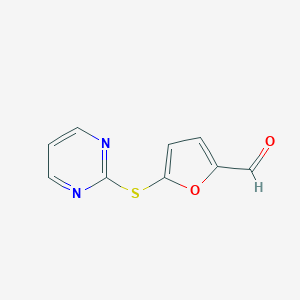

5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde

Descripción general

Descripción

5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde is a heterocyclic compound that features both pyrimidine and furan rings. The presence of these rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde typically involves the reaction of a pyrimidine derivative with a furan derivative under specific conditions. One common method is the nucleophilic substitution reaction where a pyrimidine thiol reacts with a furan aldehyde in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Análisis De Reacciones Químicas

Types of Reactions

5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carboxylic acid.

Reduction: 5-(Pyrimidin-2-ylsulfanyl)-furan-2-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antimicrobial Properties

Research indicates that compounds containing pyrimidine and furan moieties exhibit significant antimicrobial activity. The presence of the sulfur atom in 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde enhances its reactivity, allowing it to interact with biomolecules effectively. This interaction can lead to the inhibition of microbial growth, making it a candidate for developing new antimicrobial agents .

1.2 Anticancer Activity

The compound has shown promise in anticancer research. Its ability to form covalent bonds with nucleophilic sites in cancer cells may disrupt vital cellular functions, leading to apoptosis or cell cycle arrest. Preliminary studies suggest that derivatives of this compound can inhibit the proliferation of various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity. Structural modifications can enhance its biological activity or alter its pharmacokinetic properties. For instance, adding different substituents on the pyrimidine or furan rings can lead to compounds with improved efficacy against specific targets .

Case Studies

3.1 Case Study: Antifungal Activity

A study evaluating the antifungal properties of pyrimidine derivatives found that compounds similar to this compound exhibited potent activity against strains such as Candida albicans and Cryptococcus neoformans. The minimal inhibitory concentrations (MIC) for these compounds were significantly lower than those of existing antifungal agents, showcasing their potential as novel treatments .

3.2 Case Study: Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and target proteins involved in disease pathways. These studies suggest that the compound can effectively bind to active sites, potentially inhibiting enzymatic functions critical for pathogen survival or cancer cell proliferation .

Material Science Applications

Beyond medicinal uses, this compound is being explored for applications in materials science. Its unique chemical structure allows it to be utilized as a precursor for synthesizing novel polymers or functional materials with specific electronic or optical properties .

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer properties | Development of new therapeutics |

| Synthesis | Multi-step synthesis with potential for structural optimization | Increased efficacy and specificity |

| Case Studies | Demonstrated antifungal activity against common pathogens | Novel antifungal treatments |

| Material Science | Used as a precursor for novel polymers | Innovations in material properties |

Mecanismo De Acción

The mechanism by which 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde exerts its effects depends on the specific application. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparación Con Compuestos Similares

Similar Compounds

5-(Pyridin-2-ylsulfanyl)-furan-2-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.

5-(Pyrimidin-2-ylsulfanyl)-thiophene-2-carbaldehyde: Similar structure but with a thiophene ring instead of a furan ring.

5-(Pyrimidin-2-ylsulfanyl)-benzaldehyde: Similar structure but with a benzene ring instead of a furan ring.

Uniqueness

5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde is unique due to the combination of the pyrimidine and furan rings, which imparts distinct electronic and steric properties. This unique structure allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in synthetic chemistry.

Actividad Biológica

5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde is a heterocyclic compound characterized by a unique structure that includes a furan ring, a pyrimidine moiety, and an aldehyde functional group. Its molecular formula is C₉H₆N₂O₂S, with a molecular weight of 206.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features:

- Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity.

- Pyrimidine Moiety : A six-membered ring containing nitrogen atoms, known for its role in various biological activities.

- Sulfanyl Group : Enhances the electronic properties and reactivity of the compound.

These structural components suggest that this compound could exhibit significant biological activity, particularly due to the presence of the furan and pyrimidine rings, which are commonly found in biologically active molecules.

Anticancer Potential

The anticancer activity of this compound is supported by preliminary studies suggesting its interaction with proteins involved in cell signaling pathways. Compounds with similar structures have demonstrated significant cytotoxic effects against cancer cell lines. For example, derivatives of pyrimidine and furan have been noted for their anti-inflammatory and antitumor effects, indicating that this compound may also possess these properties .

Interaction Studies

Preliminary interaction studies suggest that this compound may bind to various biological targets, including enzymes and receptors involved in disease pathways. Understanding these interactions at the molecular level is critical for elucidating its potential therapeutic applications.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-(Thiazol-2-ylsulfanyl)-furan-2-carbaldehyde | Thiazole instead of pyrimidine | Enhanced antimicrobial activity |

| 5-(Imidazol-2-ylsulfanyl)-furan-2-carbaldehyde | Imidazole ring substitution | Strong antifungal properties |

| 5-(Pyridine-2-ylsulfanyl)-furan-2-carbaldehyde | Pyridine instead of pyrimidine | Neuroprotective effects |

This table illustrates the versatility of the furan ring system and its ability to form diverse derivatives with varying biological activities. The unique combination of a pyrimidine moiety and sulfanyl group in this compound distinguishes it from other similar compounds, potentially enhancing its reactivity and biological profile.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, related research highlights its potential:

- Cytotoxicity Studies : Analogous compounds have shown powerful cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma at low concentrations (nanomolar range), indicating that similar activities may be present in this compound .

- Mechanistic Insights : Investigations into the mechanisms of action for related compounds suggest that they may induce apoptosis through various pathways, including mitochondrial dysfunction and caspase activation .

- Binding Affinity Studies : Inverse docking studies have identified potential protein targets for structurally related compounds, providing a framework for understanding how this compound might interact with biological systems .

Propiedades

IUPAC Name |

5-pyrimidin-2-ylsulfanylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-6-7-2-3-8(13-7)14-9-10-4-1-5-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGQOPQJOBCDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SC2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360435 | |

| Record name | 5-[(Pyrimidin-2-yl)sulfanyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809591 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57603-82-4 | |

| Record name | 5-[(Pyrimidin-2-yl)sulfanyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-PYRIMIDINYLTHIO)-2-FURALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.